molecular formula C12H13BO3S B3186550 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-80-1

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No. B3186550
CAS RN: 1256358-80-1
M. Wt: 248.11 g/mol
InChI Key: BLYQDAUIIYVBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is a versatile compound that has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry.

Scientific Research Applications

Sensing Applications

Boronic acids, including 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in sensing applications .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological systems and processes.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used to study protein structures and functions, and to develop new therapeutic strategies.

Separation Technologies

Boronic acids are also used in separation technologies . They can be used to separate different types of molecules based on their interactions with boronic acids.

Development of Therapeutics

Boronic acids, including 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are used in the development of therapeutics . They can interact with various biological targets, leading to potential therapeutic effects.

Electrophoresis of Glycated Molecules

Boronic acids were also used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycated proteins and other molecules, which are often associated with various diseases.

Building Materials for Microparticles

Boronic acids were employed as building materials for microparticles for analytical methods . This can be used to create new types of sensors and other analytical tools.

Controlled Release of Insulin

Boronic acids were used in polymers for the controlled release of insulin . This can be particularly useful in the treatment of diabetes, allowing for more precise control of insulin levels.

properties

IUPAC Name

[3-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)11-4-1-3-10(7-11)8-16-9-12-5-2-6-17-12/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQDAUIIYVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681354
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

CAS RN

1256358-80-1
Record name Boronic acid, B-[3-[(2-thienylmethoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.